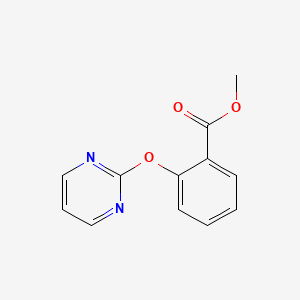

Methyl 2-(pyrimidin-2-yloxy)benzoate

Description

Properties

IUPAC Name |

methyl 2-pyrimidin-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-11(15)9-5-2-3-6-10(9)17-12-13-7-4-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUQLZPNNLNFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695147 | |

| Record name | Methyl 2-[(pyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178118-28-0 | |

| Record name | Methyl 2-[(pyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate: Synthesis, Properties, and Applications

Abstract

Methyl 2-(pyrimidin-2-yloxy)benzoate (CAS No. 178118-28-0) is a key heterocyclic building block in modern organic synthesis.[1][2] Its unique structure, featuring a pyrimidine ring linked via an ether bond to a methyl benzoate scaffold, makes it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its synthesis, detailing the underlying chemical principles and a field-proven experimental protocol. Furthermore, it consolidates the compound's physicochemical properties and discusses its significance as a precursor in drug discovery programs.

Introduction and Strategic Importance

This compound is an aromatic ether derivative. The molecule's strategic importance stems from the convergence of two key pharmacophores: the pyrimidine ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs, and the benzoate moiety, which can be readily modified or hydrolyzed to a carboxylic acid for further functionalization.

The ether linkage, while seemingly simple, positions the two ring systems in a specific three-dimensional orientation that can be crucial for molecular recognition and binding to biological targets. Understanding the synthesis and properties of this compound is therefore essential for researchers aiming to construct novel molecular architectures for drug development and other advanced applications.

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway offers high efficiency and relies on readily available starting materials.

Core Reaction: The synthesis involves the coupling of methyl salicylate (methyl 2-hydroxybenzoate) with an activated pyrimidine, typically 2-chloropyrimidine.

Causality Behind Experimental Choices

-

Nucleophile Activation: Methyl salicylate's phenolic hydroxyl group is weakly acidic. To act as an effective nucleophile, it must be deprotonated. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to form the potassium salicylate salt in situ but mild enough to prevent the hydrolysis of the methyl ester group.

-

Substrate Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is crucial for the SNAr mechanism. The addition of a good leaving group, such as a chloride atom at the 2-position, makes the ring highly susceptible to nucleophilic attack.

-

Solvent System: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is essential. These solvents effectively solvate the potassium cation, leaving the salicylate anion "naked" and highly reactive. They also possess high boiling points, allowing the reaction to be heated to drive it to completion without significant solvent loss.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.

-

Nucleophilic Attack: The activated phenoxide ion attacks the electron-deficient C2 carbon of the 2-chloropyrimidine ring. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Aromatization (Elimination): The aromaticity of the pyrimidine ring is restored through the rapid expulsion of the chloride leaving group, yielding the final ether product.

Below is a diagram illustrating the SNAr mechanistic pathway.

Caption: SNAr mechanism for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of the title compound is provided below. While extensive experimental data is not widely published, expected spectroscopic characteristics can be reliably predicted based on the molecular structure.

| Property | Value | Source |

| CAS Number | 178118-28-0 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [1][3] |

| Molecular Weight | 230.22 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-(Pyrimidin-2-yloxy)-benzoic acid methyl ester | [1] |

| Appearance | Expected to be an off-white to pale yellow solid at STP. | N/A |

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.5 ppm (d, 2H): Protons on C4 and C6 of the pyrimidine ring.

-

δ ~7.9-8.1 ppm (dd, 1H): Aromatic proton ortho to the ester on the benzoate ring.

-

δ ~7.1-7.6 ppm (m, 3H): Remaining aromatic protons on the benzoate ring and the C5 proton of the pyrimidine ring.

-

δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~158-160 ppm: Pyrimidine carbons C2, C4, and C6.

-

δ ~110-140 ppm: Aromatic carbons of the benzoate ring and C5 of the pyrimidine ring.

-

δ ~52 ppm: Methyl carbon of the ester.

-

-

FTIR (ATR):

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~1730 cm⁻¹: Strong C=O stretch from the ester carbonyl.

-

~1600, 1580 cm⁻¹: C=N and C=C stretches of the pyrimidine and benzene rings.

-

~1250-1200 cm⁻¹: Aryl-O-C asymmetric stretch of the ether linkage.

-

-

Mass Spectrometry (EI):

-

m/z 230: Molecular ion [M]⁺.

-

m/z 199: Fragment corresponding to the loss of the methoxy group (-OCH₃).

-

Field-Proven Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of this compound.

Materials and Equipment

-

Methyl Salicylate (≥99%)

-

2-Chloropyrimidine (≥98%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc), reagent grade

-

Brine (saturated aq. NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and temperature probe

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of the title compound.

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl salicylate (10.0 g, 65.7 mmol, 1.0 equiv.), potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv.), and anhydrous DMF (100 mL).

-

Addition of Electrophile: Add 2-chloropyrimidine (7.53 g, 65.7 mmol, 1.0 equiv.) to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to 85°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Workup - Quenching: After completion, cool the mixture to room temperature and pour it into 500 mL of cold deionized water. A precipitate may form.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development

While specific applications of this compound are often proprietary, its structural motifs are prevalent in biologically active molecules. Pyrimidine-based structures are central to the synthesis of kinase inhibitors used in oncology, such as Imatinib and Nilotinib.[4] The general class of methyl benzoate derivatives also serves as a versatile starting point for creating compounds with a wide array of pharmacological activities, including antifungal and anticancer properties.[5]

This compound is a classic example of a "building block" molecule. Drug development professionals can utilize it in several ways:

-

Scaffold for Library Synthesis: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to rapidly generate a library of amide derivatives for high-throughput screening.

-

Fragment-Based Drug Design: The molecule itself can serve as a fragment for screening against protein targets.

-

Precursor to Fused Systems: The reactive positions on both the pyrimidine and benzoate rings can be used to construct more complex, fused heterocyclic systems.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for chemical research and development. The robust SNAr methodology for its synthesis allows for large-scale production, while its inherent chemical functionality provides a versatile platform for the creation of novel and complex molecular entities. Its properties and reactive potential make it a compound of significant interest to scientists in medicinal chemistry and materials science.

References

-

This compound, 97% Purity, C12H10N2O3, 10 grams. CP Lab Safety. [Link]

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]

-

Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168. PubChem. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 178118-28-0|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate: Synthesis, Spectroscopic Analysis, and Biological Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrimidin-2-yloxy)benzoate is a molecule of significant interest within medicinal chemistry, merging two key pharmacophores: the pyrimidine ring and a benzoate moiety linked by an ether bridge. The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3][4][5] The strategic placement of a methyl benzoate group via an ether linkage at the 2-position of the pyrimidine ring creates a novel chemical entity with potential for unique biological interactions and therapeutic applications.

This technical guide provides a comprehensive overview of this compound, detailing a proposed synthetic pathway, in-depth analysis of its predicted spectroscopic characteristics, and a discussion of its potential biological significance based on the established pharmacology of its constituent moieties.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| CAS Number | 178118-28-0 |

| Canonical SMILES | COC(=O)C1=CC=CC=C1OC2=NC=CC=N2 |

| Predicted LogP | 2.1 |

digraph "Methyl_2-(pyrimidin-2-yloxy)benzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; N1 [label="N"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N2 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; C12 [label="C"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];

// Benzene ring C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];

// Ester group C1 -- C7 [style=solid]; C7 -- O1 [style=double]; C7 -- O2 [style=solid]; O2 -- C12 [style=solid];

// Ether linkage C6 -- O3 [style=solid]; O3 -- C8 [style=solid];

// Pyrimidine ring C8 -- N1 [style=double]; N1 -- C9 [style=solid]; C9 -- C10 [style=double]; C10 -- C11 [style=solid]; C11 -- N2 [style=double]; N2 -- C8 [style=solid];

// Hydrogens on benzene ring C2 -- H1[style=solid]; C3 -- H2[style=solid]; C4 -- H3[style=solid]; C5 -- H4[style=solid];

// Hydrogens on pyrimidine ring C9 -- H5[style=solid]; C10 -- H6[style=solid]; C11 -- H7 [style=solid];

// Hydrogens on methyl group C12 -- H8 [style=solid]; C12 -- H9 [style=solid]; C12 -- H10 [style=solid];

}

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile.[2][6][7][8][9] In this proposed synthesis, the phenoxide of methyl salicylate acts as the nucleophile, attacking 2-chloropyrimidine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates this substitution. An alternative approach could be the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, which is also a well-established method for forming diaryl ethers.[10][11][12][13][14]

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol:

-

Reactant Preparation: To a solution of methyl salicylate (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of methyl salicylate.

-

Reaction: Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoate and pyrimidine rings, as well as a singlet for the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.50 | d | 2H | H-4', H-6' (pyrimidine) | Protons adjacent to nitrogen atoms are deshielded. |

| ~7.90 | dd | 1H | H-6 (benzoate) | Ortho to the ester group, deshielded. |

| ~7.50 | t | 1H | H-4 (benzoate) | |

| ~7.20 | t | 1H | H-5 (benzoate) | |

| ~7.00 | d | 1H | H-3 (benzoate) | |

| ~6.95 | t | 1H | H-5' (pyrimidine) | |

| ~3.90 | s | 3H | -OCH₃ | Methyl ester protons. |

Note: The predicted chemical shifts are based on analogous structures like methyl salicylate and substituted pyrimidines.[1][15][16][17][18]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170.0 | C=O (ester) | Carbonyl carbon of the ester group. |

| ~164.0 | C-2' (pyrimidine) | Carbon attached to two nitrogen atoms. |

| ~158.0 | C-4', C-6' (pyrimidine) | Carbons adjacent to nitrogen atoms. |

| ~150.0 | C-2 (benzoate) | Aromatic carbon attached to the ether oxygen. |

| ~133.0 | C-4 (benzoate) | Aromatic CH. |

| ~131.0 | C-6 (benzoate) | Aromatic CH. |

| ~125.0 | C-1 (benzoate) | Quaternary carbon. |

| ~122.0 | C-5 (benzoate) | Aromatic CH. |

| ~118.0 | C-3 (benzoate) | Aromatic CH. |

| ~110.0 | C-5' (pyrimidine) | Aromatic CH. |

| ~52.0 | -OCH₃ | Methyl ester carbon. |

Note: Predicted shifts are based on data for methyl salicylate and other pyrimidine derivatives.[19][20][21][22]

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2950 | Medium | C-H stretch | -CH₃ |

| ~1730 | Strong | C=O stretch | Ester |

| ~1600, ~1580 | Medium-Strong | C=C stretch | Aromatic |

| ~1250 | Strong | C-O stretch | Aryl ether |

| ~1100 | Strong | C-O stretch | Ester |

Note: The presence of both a strong C=O stretch around 1730 cm⁻¹ and a strong C-O stretch around 1250 cm⁻¹ are key indicators for the ester and aryl ether functionalities, respectively.[23][24][25][26]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 230 | [M]⁺, Molecular ion |

| 199 | [M - OCH₃]⁺ |

| 171 | [M - COOCH₃]⁺ |

| 152 | [M - C₆H₄COOCH₃]⁺ (pyrimidin-2-yloxy radical cation) |

| 121 | [C₆H₄COOCH₃]⁺ |

| 79 | [C₅H₃N₂]⁺ (pyrimidinyl cation) |

Note: Fragmentation of esters often involves the loss of the alkoxy group (-OCH₃) or the entire ester group.[27][28][29][30][31][32][33][34]

Potential Biological Significance and Applications

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[3][35][36][37][38][39][40][41] These activities include, but are not limited to, anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[3][35][36][38] The incorporation of a pyrimidine ring into a molecule can enhance its ability to form hydrogen bonds and interact with various biological targets.[5]

Aryl pyrimidine ether derivatives, in particular, have been investigated for their potential as fungicides.[42] The combination of the pyrimidine and benzoate moieties in this compound suggests several avenues for its potential application in drug discovery:

-

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cell proliferation and survival.[3][5]

-

Antimicrobial Agents: The pyrimidine nucleus is present in several antibacterial and antifungal drugs.[35][36]

-

Enzyme Inhibitors: The structure of this compound makes it a candidate for screening against a variety of enzymes, where the pyrimidine and benzoate groups can interact with different pockets of the active site.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological activity and therapeutic potential of this compound.

Conclusion

This compound is a synthetically accessible molecule with a chemical structure that suggests a high potential for biological activity. This guide has provided a plausible synthetic route via nucleophilic aromatic substitution, along with a detailed, albeit predictive, analysis of its spectroscopic characteristics. The insights into its potential biological significance, derived from the extensive literature on pyrimidine derivatives, underscore the value of this compound as a target for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and data presented herein serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related novel chemical entities.

References

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. Available from: [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. Available from: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available from: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. E-Journal of Chemistry. Available from: [Link]

-

What are the common fragments in mass spectrometry for esters?. TutorChase. Available from: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available from: [Link]

-

Ullmann Condensation. SynArchive. Available from: [Link]

-

Methyl Salicylate. PubChem. Available from: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]

-

The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Available from: [Link]

-

PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available from: [Link]

-

18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. Available from: [Link]

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available from: [Link]

-

Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. Available from: [Link]

-

IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Available from: [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available from: [Link]

-

Mass Spectrometry: Fragmentation. SlidePlayer. Available from: [Link]

-

Figure 1. 1H NMR of methyl salicylate in CDCl3. Truman ChemLab. Available from: [Link]

-

18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Available from: [Link]

-

The Ullmann Ether Condensation. ResearchGate. Available from: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available from: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available from: [Link]

-

BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]

-

Experimental and calculated 13 C NMR chemical shifts (ppm) of the Methyl Salicylate. ResearchGate. Available from: [Link]

-

Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. PubMed. Available from: [Link]

-

H-NMR of methyl salicylate. Chemistry Stack Exchange. Available from: [Link]

-

IR spectrum: Ethers. Química Organica.org. Available from: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Request PDF. ResearchGate. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]

-

Methyl salicylate, o-trifluoroacetyl-. Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. Available from: [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. ResearchGate. Available from: [Link]

-

Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. American Chemical Society. Available from: [Link]

-

Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. Macromolecules. ACS Publications. Available from: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. scispace.com [scispace.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. synarchive.com [synarchive.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 15. Methyl salicylate(119-36-8) 1H NMR [m.chemicalbook.com]

- 16. chemlab.truman.edu [chemlab.truman.edu]

- 17. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Methyl salicylate(119-36-8) 13C NMR [m.chemicalbook.com]

- 20. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. researchgate.net [researchgate.net]

- 22. spectrabase.com [spectrabase.com]

- 23. rockymountainlabs.com [rockymountainlabs.com]

- 24. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 25. youtube.com [youtube.com]

- 26. IR spectrum: Ethers [quimicaorganica.org]

- 27. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. sphinxsai.com [sphinxsai.com]

- 30. cdnsciencepub.com [cdnsciencepub.com]

- 31. m.youtube.com [m.youtube.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 34. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 35. wjarr.com [wjarr.com]

- 36. scispace.com [scispace.com]

- 37. juniperpublishers.com [juniperpublishers.com]

- 38. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 39. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 42. Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-(pyrimidin-2-yloxy)benzoate" CAS number 178118-28-0

An In-Depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate (CAS 178118-28-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

The landscape of chemical research is one of vast exploration, where some compounds are extensively characterized, while others remain largely enigmatic. This compound, bearing the CAS number 178118-28-0, falls into the latter category. While direct, in-depth experimental data on this specific molecule is sparse in publicly accessible literature, its constituent chemical motifs—the pyrimidine ring, the ether linkage, and the methyl benzoate group—are foundational in the realm of medicinal chemistry.

This guide, therefore, adopts a dual approach. It will first present the established physicochemical properties of this compound. Subsequently, it will delve into a reasoned exploration of its potential synthesis, biological applications, and handling protocols, drawing upon established principles and the well-documented behaviors of structurally analogous compounds. This document is intended to serve as a foundational resource, providing both a summary of what is known and a scientifically grounded framework for future investigation.

Molecular Overview and Physicochemical Properties

This compound is an organic compound featuring a pyrimidine ring linked via an ether bond to a methyl benzoate moiety at the ortho position. This arrangement of aromatic and heterocyclic systems suggests potential for diverse chemical interactions and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 178118-28-0 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [2] |

| Molecular Weight | 230.22 g/mol | [3] |

| Appearance | Off-white solid (predicted) | [4] |

| Storage Temperature | 2-8 °C (recommended for analogous compounds) | [5] |

Note: Some properties are predicted based on the behavior of similar chemical structures due to a lack of specific experimental data for this compound.

Synthesis and Reaction Chemistry: A Proposed Pathway

A plausible and efficient synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an organohalide. In this context, the reaction would likely proceed via the nucleophilic substitution of a halogenated pyrimidine with a hydroxylated methyl benzoate, or vice versa. The following protocol outlines a hypothetical synthesis based on this principle.

Proposed Synthetic Workflow

Caption: Proposed Williamson Ether Synthesis for this compound.

Experimental Protocol: A Step-by-Step Guide

-

Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2-hydroxybenzoate (1.0 eq) and anhydrous dimethylformamide (DMF).

-

Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Nucleophilic Substitution: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as kinase inhibitors in oncology.[6][7] The strategic placement of substituents on the pyrimidine ring can modulate target specificity and pharmacokinetic properties. This compound can be envisioned as a versatile intermediate or a foundational fragment in a fragment-based drug discovery (FBDD) campaign.

Role as a Chemical Intermediate

The ester group of this compound is readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to generate an amide library, a common strategy for exploring the chemical space around a core scaffold.

Caption: Diversification of the core scaffold via hydrolysis and amide coupling.

This approach allows for the systematic modification of the molecule to optimize binding to a biological target. The pyrimidine moiety can act as a hinge-binding motif in kinases, while the substituted benzoic acid portion can extend into other pockets of the active site.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling aromatic esters and nitrogen-containing heterocycles should be observed.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

-

Toxicity: The compound is classified as harmful if swallowed.[8] In case of ingestion, seek immediate medical attention and do not induce vomiting.[8]

It is crucial to consult the material safety data sheet (MSDS) from the supplier for the most accurate and up-to-date safety information.

Future Directions and Conclusion

This compound represents a molecule of significant potential, situated at the intersection of well-established and novel chemical space. Its true value will be unlocked through empirical investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Optimizing the proposed synthetic route and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

Biological Screening: Evaluating the molecule's activity against a panel of relevant biological targets, such as a kinase panel, to identify potential therapeutic applications.

-

Toxicity Profiling: Conducting in vitro and in vivo studies to determine the compound's safety profile.

References

- TCI Chemicals. (2025, January 15).

- PubChem. (2026, January 3). Methyl 2-(2-pyrimidinyl)benzoate.

- Guidechem. methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)

- ScienceLab.com. (2005, October 10).

- Benchchem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)

- Sigma-Aldrich. METHYL 2-(PYRIMIDIN-2-YLOXY)

- CymitQuimica. Methyl 2-(4-chloropyrimidin-2-yloxy)

- BLD Pharm. 178118-28-0|Methyl 2-(pyrimidin-2-yloxy)

- Alfa Aesar. (2011, June 1).

- Sigma-Aldrich. (2024, August 14).

- Lu, C. H., Wu, C. J., Yeh, C. W., Hu, H. L., & Chen, J. D. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1858.

- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- PubChem. (2025, September 15). Methyl 4-(pyrimidin-2-yloxy)benzoate.

- Chem-Agro. METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)

- ChemShuttle. methyl 4-(pyrimidin-2-yloxy)

- ResearchGate. (2025, August 10). Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

- Naveen, P., Naveen, S., Zabiulla, Prasad, S. B. B., Lokanath, N. K., Khanum, S. A., & Warad, I. (2016). Methyl 2-(benzoyloxy)benzoate.

- ResearchGate. (2025, August 10).

- Al-Ostath, A. I., Al-Tamimi, A. M., El-Faham, A., & Al-Wabli, R. I. (2021). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports, 11(1), 1-15.

- Hu, H. L., Wu, C. J., Yeh, C. W., & Chen, J. D. (2012). Methyl 4-[N-(5-bromo-pyrimidin-2-yl)carbamo-yl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2497.

- Fun, H. K., Ooi, C. W., & Kia, R. (2011). Methyl 2-(4-hy-droxy-benzo-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1994.

- ChemicalBook. (2025, July 24).

- Tsuboi, C., Kawasaki, Y., Yoshitome, K., Yagi, K., Miura, T., Esumi, S., ... & Sendo, T. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells. Environmental Science and Pollution Research, 23(10), 10262-10269.

Sources

- 1. 178118-28-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 178118-28-0 [sigmaaldrich.com]

- 3. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate | 1235865-75-4 [chemicalbook.com]

- 5. methyl 4-(pyrimidin-2-yloxy)benzoate;CAS No.:1090587-89-5 [chemshuttle.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. home.miracosta.edu [home.miracosta.edu]

"Methyl 2-(pyrimidin-2-yloxy)benzoate" molecular weight and formula

An In-depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate

Abstract

This compound is a heterocyclic organic compound featuring a pyrimidine ring linked to a methyl benzoate scaffold via an ether linkage. This molecule serves as a valuable building block in medicinal chemistry and materials science. The strategic combination of the electron-deficient pyrimidine core, a known pharmacophore in numerous therapeutic agents, with the versatile methyl benzoate moiety offers a synthetically tractable platform for developing novel compounds with potential biological activity. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an exploration of its potential applications in the field of drug discovery, grounded in the established significance of its constituent chemical motifs.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance in a research and development setting.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 230.22 g/mol | [1][2][3] |

| CAS Number | 178118-28-0 | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 2-(Pyrimidin-2-yloxy)-benzoic acid methyl ester | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of synthetic organic chemistry for the formation of aryl ethers.

Synthetic Rationale

The core of the synthesis involves the reaction between a nucleophile, the hydroxyl group of methyl salicylate (methyl 2-hydroxybenzoate), and an electrophilic pyrimidine ring, specifically 2-chloropyrimidine. The causality behind this experimental design is as follows:

-

Activation of the Nucleophile: The phenolic hydroxyl group of methyl salicylate is weakly acidic. Its deprotonation by a suitable base (e.g., potassium carbonate, sodium hydride) is essential to generate the more potent phenoxide nucleophile. This step dramatically increases the reaction rate.

-

Electrophilic Substrate: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the chloro-substituent at the 2-position, making the carbon atom at this position highly susceptible to nucleophilic attack.

-

Solvent Choice: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is preferred. These solvents can effectively solvate the cation of the base (e.g., K⁺) without forming strong hydrogen bonds with the nucleophile, thereby preserving its reactivity.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

Methyl salicylate (1.0 eq)

-

2-Chloropyrimidine (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add methyl salicylate (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (methyl salicylate) is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in public literature, its structural components are of high interest to drug development professionals. The molecule can be considered a "scaffold" or "building block" for creating more complex and potent drug candidates.

The rationale for its utility is based on the proven track record of its constituent parts:

-

Pyrimidine Core: The pyrimidine ring is a privileged scaffold in medicinal chemistry. It is a key component in numerous FDA-approved drugs, particularly in oncology, where it serves as the core for many kinase inhibitors.[4] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.

-

Aryl Ether Linkage: The ether bond provides a conformationally flexible yet stable link between the pyrimidine and benzoate rings. This allows for the optimal spatial orientation of the two fragments to maximize target engagement.

-

Methyl Benzoate Moiety: This part of the molecule serves as a versatile synthetic handle. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other functional groups.[5] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different substituents to probe interactions with the target protein. The strategic placement of a simple methyl group can sometimes profoundly alter a molecule's properties, a phenomenon known in drug discovery as the "magic methyl" effect.[6]

Logical Relationship in Drug Design

Caption: Role of the scaffold in drug discovery.

Conclusion

This compound represents a synthetically accessible and valuable intermediate for chemical and pharmaceutical research. Its molecular architecture, combining the biologically relevant pyrimidine nucleus with a modifiable benzoate system, provides a robust platform for the generation of compound libraries aimed at discovering new therapeutic agents. The straightforward synthesis and the strategic importance of its structural motifs ensure its continued relevance for researchers and scientists in the field of drug development.

References

-

CP Lab Safety. This compound, 97% Purity, C12H10N2O3, 10 grams. [Link]

-

PubChem. Methyl 2-(2-pyrimidinyl)benzoate | C12H10N2O2 | CID 67086604. [Link]

-

PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168. [Link]

-

NCBI. METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. [Link]

-

NIH. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

NIH. Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. [Link]

-

ResearchGate. (PDF) Methyl 2-(benzoyloxy)benzoate. [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 178118-28-0|this compound|BLD Pharm [bldpharm.com]

- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate Derivatives and Analogs for Drug Discovery and Agrochemical Research

This guide provides a comprehensive technical overview of Methyl 2-(pyrimidin-2-yloxy)benzoate and its analogs, a class of compounds with significant potential in both pharmaceutical and agrochemical development. Drawing upon established synthetic methodologies and an analysis of structure-activity relationships, this document serves as a vital resource for researchers, medicinal chemists, and professionals engaged in the discovery and development of novel bioactive molecules.

Introduction: The Pyrimidine-2-yloxy-benzoate Scaffold

The fusion of a pyrimidine ring with a benzoate moiety through an ether linkage creates the pyrimidin-2-yloxy-benzoate scaffold. This structural motif is of considerable interest due to the diverse biological activities associated with both pyrimidine and benzoate derivatives. Pyrimidines are fundamental components of nucleic acids and are found in numerous approved drugs, exhibiting a wide range of pharmacological properties including anticancer, antiviral, and antimicrobial activities.[1][2][3] Similarly, benzoate derivatives are prevalent in biologically active compounds and natural products.[4] The combination of these two pharmacophores in the this compound core presents a promising avenue for the development of novel therapeutic agents and agrochemicals.

Recent research has highlighted the potential of this scaffold in the development of herbicides. Specifically, derivatives of Methyl 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoate have been synthesized and shown to exhibit significant herbicidal activity.[5] This discovery underscores the importance of a thorough understanding of the synthesis, biological activity, and structure-activity relationships of this class of compounds.

Synthetic Strategies for Pyrimidin-2-yloxy-benzoate Derivatives

The cornerstone of synthesizing this compound and its analogs is the formation of the diaryl ether bond between the pyrimidine and benzoate rings. The most common and effective method for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established method for the formation of aryl ethers.[6] In the context of synthesizing this compound, this typically involves the reaction of a halopyrimidine, most commonly 2-chloropyrimidine, with a hydroxybenzoate, such as methyl salicylate. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack by the phenoxide ion generated from the hydroxybenzoate.[6]

The reaction is generally facilitated by a base to deprotonate the hydroxyl group of the benzoate, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3) and sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) being preferred.

Reaction Mechanism:

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[7]

-

Addition of the Nucleophile: The phenoxide ion attacks the electron-deficient carbon atom of the pyrimidine ring bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the departure of the leaving group, yielding the desired pyrimidin-2-yloxy-benzoate product.

Figure 1: General workflow for the SNAr synthesis of this compound.

Ullmann Condensation

An alternative, though often requiring harsher conditions, is the Ullmann condensation.[8] This copper-catalyzed reaction can be used to form diaryl ethers from an aryl halide and a phenol. In this case, 2-chloropyrimidine would react with methyl salicylate in the presence of a copper catalyst, often with a ligand and a base at elevated temperatures. While effective, the SNAr reaction is generally preferred due to its milder reaction conditions and broader substrate scope.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and a representative analog.

Synthesis of this compound

This protocol is adapted from standard SNAr procedures for the synthesis of diaryl ethers.

Materials:

-

2-Chloropyrimidine

-

Methyl Salicylate

-

Potassium Carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of methyl salicylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. bu.edu.eg [bu.edu.eg]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. osti.gov [osti.gov]

The Versatile Building Block: A Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Moiety in Agrochemicals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(pyrimidin-2-yloxy)benzoate, a seemingly unassuming aromatic ether, has emerged as a pivotal intermediate, particularly in the agrochemical sector. Its structure, which marries a pyrimidine ring to a benzoate moiety, provides a versatile platform for the synthesis of a class of potent herbicides. This technical guide, designed for the discerning researcher, will delve into the synthesis, reactivity, and application of this valuable building block, offering field-proven insights into its utilization.

Synthesis of this compound: A Mechanistic Approach

The principal route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This classic transformation involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. In this case, the pyrimidine ring, with its electron-withdrawing nitrogen atoms, is sufficiently activated for such a reaction.

The key starting materials for this synthesis are a 2-halopyrimidine (typically 2-chloropyrimidine) and methyl 2-hydroxybenzoate (methyl salicylate). The reaction is facilitated by a base, which deprotonates the hydroxyl group of methyl salicylate, thereby increasing its nucleophilicity.

Mechanistic Pathway of Synthesis

The reaction proceeds through a well-established SNAr mechanism, which can be visualized as a two-step process:

Caption: SNAr mechanism for the synthesis of this compound.

-

Nucleophilic Attack: The phenoxide ion, generated from methyl salicylate by the base, acts as the nucleophile and attacks the electron-deficient C2 position of the 2-chloropyrimidine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring, providing resonance stabilization.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, yielding the final product, this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound, based on analogous reactions reported in the literature for similar pyrimidyloxybenzoate derivatives.[1][2]

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Rationale |

| Reactants | 2-Chloropyrimidine, Methyl 2-hydroxybenzoate | Readily available starting materials. |

| Base | Potassium Carbonate (K2CO3) | A mild and effective base for phenoxide formation. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SNAr reactions. |

| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 4-8 hours | Typically sufficient for reaction completion. |

Step-by-Step Methodology:

-

To a solution of methyl 2-hydroxybenzoate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt of methyl salicylate.

-

Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

The structural elucidation of the synthesized this compound is crucial for confirming its identity and purity. Standard spectroscopic techniques are employed for this purpose.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| 1H NMR | Aromatic protons of the benzoate and pyrimidine rings, and a singlet for the methyl ester protons. |

| 13C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O-C ether linkage, and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (230.22 g/mol ). |

Note: The predicted data is based on the analysis of the chemical structure and spectroscopic trends of similar compounds.[3]

Application as a Building Block in the Synthesis of Herbicides

The primary application of this compound is as a key intermediate in the synthesis of pyrimidyloxybenzoic acid herbicides.[4][5] These herbicides are known to be potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of branched-chain amino acids.

Hydrolysis to the Active Carboxylic Acid

The methyl ester of this compound serves as a protected form of the corresponding carboxylic acid. The active herbicidal agent is the free carboxylic acid, 2-(pyrimidin-2-yloxy)benzoic acid. The conversion of the ester to the carboxylic acid is a straightforward hydrolysis reaction, which can be carried out under either acidic or basic conditions.

Caption: Hydrolysis of this compound to the active herbicide.

Experimental Protocol for Hydrolysis (Basic Conditions):

-

Dissolve this compound (1.0 eq.) in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-(pyrimidin-2-yloxy)benzoic acid.

Further Derivatization for Structure-Activity Relationship (SAR) Studies

This compound and its corresponding carboxylic acid are valuable starting points for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.[2] The pyrimidine and benzoate rings can be further functionalized to optimize herbicidal activity and selectivity. For instance, the carboxylic acid can be converted to amides, esters, or other derivatives to explore their impact on biological activity.

Conclusion and Future Outlook

This compound is a building block of significant importance in the agrochemical industry. Its synthesis via a robust SNAr reaction and its role as a precursor to potent pyrimidyloxybenzoic acid herbicides underscore its value. While its primary application has been in the development of herbicides, the inherent reactivity of its constituent moieties suggests potential for its use in the synthesis of other biologically active compounds, including pharmaceuticals. Further exploration of its reactivity in cross-coupling reactions and other transformations could unveil new avenues for its application in drug discovery and materials science.

References

- Jin, C., & He, H. (2011). Synthesis and Herbicidal Activity of Novel Dialkoxyphosphoryl Aryl Methyl 2-(4,6-Dimethoxypyrimidin-2-yloxy) Benzoate Derivatives.

- Li, X., et al. (2024). Synthesis, Herbicidal Activity against Barnyard Grass, and Photolytic Behavior of Aryl 2,6-Dipyrimidinoxybenzoates. Journal of Agricultural and Food Chemistry.

- Syngenta Crop Protection AG. (2019). Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas. WO2019244088A1.

- Yang, G., et al. (2023). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Molecules, 28(8), 3535.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Herbicidal Activity against Barnyard Grass, and Photolytic Behavior of Aryl 2,6-Dipyrimidinoxybenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2019244088A1 - Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas - Google Patents [patents.google.com]

A Technical Guide to the Potential Biological Activities of Methyl 2-(pyrimidin-2-yloxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrimidin-2-yloxy)benzoate is a molecule of interest at the intersection of agrochemical and pharmaceutical research. While direct biological data for this specific compound is sparse, its structural motifs—the pyrimidine core and the benzoate moiety—are well-represented in a vast array of bioactive compounds. This technical guide synthesizes existing knowledge on structurally related analogs to build a predictive framework for its potential biological activities. We will first explore the most prominent and empirically supported application for this structural class: herbicidal activity. Subsequently, we will extrapolate from the well-established versatility of the pyrimidine scaffold to propose and rationalize potential therapeutic applications, including anticancer and anti-inflammatory activities. This guide provides a scientifically grounded rationale for future research, complete with proposed in silico and in vitro validation workflows, to unlock the potential of this and related compounds.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine ring is a cornerstone of medicinal and agricultural chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are adept at interacting with a wide array of biological targets, including enzymes and receptors.[1][2] This inherent biocompatibility has rendered the pyrimidine scaffold a "privileged structure," a molecular framework that is recurrently identified in active compounds across different therapeutic and application areas.[1] Consequently, drugs incorporating the pyrimidine motif have demonstrated remarkable clinical success, exhibiting anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3]

This compound, the subject of this guide, integrates this privileged pyrimidine core with a benzoate functional group. This combination suggests a predisposition for biological activity, which, as we will explore, has been most significantly realized in the field of herbicides.

Chemical Profile:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Structure |  |

| CAS Number | 1090587-89-5[4][5] |

Note: The structure shown is for the related isomer Methyl 4-(pyrimidin-2-yloxy)benzoate, as a high-quality image for the 2-isomer was not available in the search results. The key structural features are conserved.

Established Biological Activity in Analogs: Herbicidal Action

The most compelling evidence for the biological activity of the (pyrimidin-2-yloxy)benzoate scaffold lies in its application as a herbicide. Numerous studies and patents describe derivatives with potent herbicidal effects, often targeting critical metabolic pathways in plants.[6][7][8]

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

Many pyrimidinyloxyphenoxypropionate derivatives, which share a similar core structure, function as aryloxyphenoxypropionate (APP) herbicides.[7] These compounds are known inhibitors of Acetyl-CoA Carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in grasses.[7] By blocking this enzyme, the herbicide prevents the formation of lipids necessary for cell membrane production and plant growth, leading to the death of susceptible weed species.[7] It is highly probable that this compound or its close derivatives could exhibit a similar mechanism of action.

Structure-Activity Relationship (SAR) Insights

Research into related herbicidal compounds provides valuable SAR insights:

-

Ester Functionality: Carboxylic ester derivatives often exhibit superior herbicidal activity compared to their amide counterparts.[9]

-

Substitution Patterns: The specific placement of substituents on both the pyrimidine and benzoate rings is crucial for activity. For instance, in related pyridinyl derivatives, the addition of a trifluoromethyl group significantly enhances herbicidal potency.[9]

These findings suggest that while this compound is a promising starting point, its efficacy could be further optimized through systematic chemical modification.

Hypothetical Therapeutic Activities: A Broader Perspective

Beyond its agrochemical potential, the pyrimidine core of this compound suggests a range of possible therapeutic applications.

Anticancer Potential

The pyrimidine scaffold is present in numerous FDA-approved anticancer drugs.[1][3] These drugs often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases or histone-modifying enzymes.

-

Plausible Mechanism: Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that mimics the adenine of ATP, binding to the enzyme's active site. The pyrimidine ring in this compound could serve this function.

-

Plausible Mechanism: EZH2 Inhibition: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase implicated in various cancers. Several potent and selective EZH2 inhibitors are based on complex pyrimidine structures, highlighting the scaffold's suitability for targeting this enzyme class.[10]

Anti-Inflammatory Potential

Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have been developed as potent anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[11]

-

Plausible Mechanism: COX-2 Inhibition: The COX-2 enzyme is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). The diaryl heterocycle motif, common in selective COX-2 inhibitors, is structurally analogous to the arrangement in this compound. Recent studies have shown that certain pyrimidine derivatives exhibit high selectivity for COX-2 over the related COX-1 isoenzyme, which could translate to a better safety profile with reduced gastrointestinal side effects.[11]

Other Potential Activities

The versatility of the pyrimidine core also extends to antibacterial, antifungal, and antiviral applications, making these additional avenues for future investigation.[1][2] Furthermore, the methyl benzoate component itself has demonstrated antibacterial and larvicidal properties, which could contribute to a broader bioactivity profile.[12][13]

Proposed Research and Validation Workflow

To systematically investigate the potential of this compound, a multi-stage research workflow is proposed, beginning with computational analysis and progressing to experimental validation.

Caption: Proposed research workflow for validating biological activity.

Step 1: In Silico Analysis

Before committing to costly and time-consuming wet lab experiments, computational methods can provide valuable predictive insights.

Protocol: Molecular Docking

-

Target Selection:

-

Herbicidal: Obtain crystal structures of plant ACCase and protoporphyrinogen oxidase (PPO) from the Protein Data Bank (PDB).

-

Anticancer: Select a panel of relevant kinases (e.g., EGFR, VEGFR) and EZH2.

-

Anti-inflammatory: Obtain crystal structures of COX-1 and COX-2.

-

-

Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.

-

Docking Simulation: Use software such as AutoDock Vina or Schrödinger's Glide to dock the ligand into the active site of each selected target.

-

Analysis: Analyze the predicted binding affinity (docking score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). Compare the scores to known inhibitors for each target.

Protocol: ADMET Prediction

-

Input: Use the SMILES string or chemical structure of the compound.

-

Software: Employ online tools like SwissADME or commercial software packages.[6]

-

Analysis: Evaluate key parameters such as Lipinski's rule of five (drug-likeness), predicted aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity flags.

Step 2: Chemical Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction.

Caption: Plausible synthesis route for the target compound.

Protocol: Synthesis

-

To a solution of methyl salicylate (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield pure this compound.

-

Confirm the structure using NMR and Mass Spectrometry.[14]

Step 3: In Vitro Biological Assays

Protocol: Pre-Emergent Herbicidal Assay [6]

-

Prepare various concentrations of the test compound in a suitable solvent (e.g., acetone with a surfactant).

-

In petri dishes lined with filter paper, add 5 mL of the test solution.

-

Place 10-20 seeds of a model weed (e.g., Raphanus sativus - radish) and a model crop on the paper.[6]

-

Seal the dishes and incubate in a growth chamber under controlled light and temperature for 5-7 days.

-

Measure the percent inhibition of seed germination and the root/shoot length compared to a negative control (solvent only) and a positive control (a commercial herbicide).

Protocol: Anticancer Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a plate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) and compare it to a standard chemotherapy drug.

Protocol: COX-1/COX-2 Inhibition Assay [11]

-

Utilize a commercially available COX inhibitor screening kit (e.g., a colorimetric or fluorescent assay).

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions.

-

In separate wells of a 96-well plate, incubate each enzyme with various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

Measure the production of prostaglandin PGG₂, typically via a colorimetric reaction involving N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[11]

-

Calculate the IC₅₀ for each isoenzyme and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion and Future Directions

This compound stands as a molecule with significant, albeit largely unexplored, potential. The strong precedent for herbicidal activity in its structural class provides a clear and immediate avenue for investigation. Concurrently, the privileged nature of its pyrimidine core offers a compelling rationale for exploring its therapeutic potential in oncology and inflammatory diseases.